molecular formula C8H3ClF3NS B1584168 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate CAS No. 23163-86-2

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

Cat. No.: B1584168
CAS No.: 23163-86-2
M. Wt: 237.63 g/mol
InChI Key: AHFPRSSHNSGRCU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as 1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene. The compound is alternatively named 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate, reflecting the substitution pattern on the benzene ring where the chloro group occupies the para position relative to the isothiocyanate group, while the trifluoromethyl group is positioned meta to the isothiocyanate functionality. The Chemical Abstracts Service registry number 23163-86-2 provides unique identification for this specific molecular structure.

The molecular formula C₈H₃ClF₃NS indicates a highly substituted aromatic compound with limited hydrogen content due to the presence of multiple halogen-containing substituents. The molecular weight of 237.63 grams per mole reflects the substantial contribution of the trifluoromethyl group and chlorine atom to the overall molecular mass. The compound's empirical composition demonstrates a carbon-to-hydrogen ratio significantly different from simple aromatic compounds, with the three aromatic hydrogen atoms representing the minimal hydrogen content expected for this substitution pattern.

Structural analysis reveals that the compound belongs to the isothiocyanate functional group family, characterized by the N=C=S moiety directly attached to the aromatic ring. The linear arrangement of the nitrogen-carbon-sulfur atoms in the isothiocyanate group creates a cumulative double bond system that significantly influences the compound's chemical reactivity and spectroscopic properties. The substitution pattern creates a 1,2,4-trisubstituted benzene ring, where electronic interactions between the substituents play crucial roles in determining molecular properties and reactivity patterns.

Table 1: Molecular Identification Parameters

Parameter Value Reference
IUPAC Name 1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene
Common Name This compound
Molecular Formula C₈H₃ClF₃NS
Molecular Weight 237.63 g/mol
CAS Number 23163-86-2
MDL Number MFCD00041090

Properties

IUPAC Name

1-chloro-4-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFPRSSHNSGRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334229
Record name 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23163-86-2
Record name 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene
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Record name 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
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Record name 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
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Preparation Methods

Nitration Step

  • Starting Material: o-Chlorotrifluoromethylbenzene.
  • Nitrating Agents: A mixture of acetic anhydride and concentrated nitric acid (68% mass concentration) is used instead of the traditional nitric acid/sulfuric acid system.
  • Reaction Conditions: The nitration is performed by dropwise addition of nitric acid at 10–15 °C, followed by stirring and temperature maintenance for 3–4 hours.
  • Advantages: This method lowers the reaction temperature, reduces risk, and minimizes multi-nitration impurities due to the strong nitration effect of acetyl nitrate.
  • Workup: The reaction mixture is washed with 4–6% sodium hydroxide aqueous solution to neutralize and separate the organic phase containing 4-nitro-2-trifluoromethylchlorobenzene.

Reduction Step

  • Catalyst/System: Instead of traditional iron powder reduction, a ferric chloride hexahydrate (FeCl3·6H2O) and activated carbon system with hydrazine hydrate is employed.
  • Solvent: Ethanol is used as the solvent, with activated carbon (400–800 mesh, 1–2% by mass relative to starting material) added.
  • Reaction Conditions: The mixture is heated to reflux, and hydrazine hydrate (80% concentration) is added dropwise over 3–3.5 hours.
  • Advantages: This method avoids iron mud waste, reduces environmental pressure, and improves safety by eliminating hydrogen gas evolution associated with iron powder reduction.
  • Workup: After completion, the hot mixture is filtered, ethanol is evaporated at normal pressure, and the residue is extracted with organic solvents such as 1,2-dichloroethane, dioxane, or chloroform to isolate the 4-chloro-3-(trifluoromethyl)aniline.

Conversion of 4-Chloro-3-(trifluoromethyl)aniline to Isothiocyanate

  • Reagents: Triphosgene is used as the phosgene equivalent, along with a catalyst such as DMF (dimethylformamide), pyridine, or DMAP (4-dimethylaminopyridine).
  • Solvent: Organic solvents like 1,2-dichloroethane, dioxane, or chloroform are employed.
  • Reaction Conditions: Triphosgene and catalyst are dissolved in the solvent, then the aniline solution is added dropwise at a controlled temperature of -5 to 5 °C. After addition, the mixture is heated to reflux and reacted for 3–5 hours.
  • Purification: The crude product is obtained by evaporating the solvent under reduced pressure, followed by vacuum distillation (vacuum ≤ -0.096 MPa, temperature 95–100 °C) to yield the purified 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate with purity above 99%.

Summary of Optimized Synthesis Process

Step Reagents & Conditions Key Parameters Advantages
1. Nitration o-Chlorotrifluoromethylbenzene, Acetic anhydride, Concentrated HNO3 (68%) Temp: 10–15 °C; Time: 3–4 h; NaOH wash (4–6%) to pH 7.5–8.0 Lower temp, reduced risk, fewer impurities
2. Reduction Nitro compound, FeCl3·6H2O, Activated carbon (1–2%), Hydrazine hydrate (80%), Ethanol Reflux; Hydrazine dropwise over 3–3.5 h Avoids iron waste, safer, environmentally friendly
3. Isothiocyanate Formation Aniline, Triphosgene (0.38–0.42 molar ratio), Catalyst (DMF, pyridine, or DMAP), Organic solvent Dropwise addition at -5 to 5 °C; reflux 3–5 h High purity product, controlled reaction
4. Purification Vacuum distillation Vacuum ≤ -0.096 MPa; 95–100 °C High purity (>99%), good yield (~76–81%)

Research Findings and Data

  • The optimized nitration method using acetic anhydride/nitric acid system significantly reduces the formation of multi-nitrated byproducts compared to traditional mixed acid systems.
  • The FeCl3·6H2O/activated carbon/hydrazine hydrate reduction system replaces iron powder, eliminating iron sludge waste and hydrogen gas evolution, enhancing safety and environmental compliance.
  • Use of triphosgene with catalytic amounts of DMF, pyridine, or DMAP in suitable solvents efficiently converts the aniline intermediate to the isothiocyanate with yields around 76–81% and purity exceeding 99%.
  • Chromatographic analysis confirms minimal raw material residues (<1%) in the final product.
  • Vacuum distillation under controlled conditions ensures removal of solvents and impurities, yielding a stable, high-purity isothiocyanate product.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, making it valuable in the development of new chemical entities.

Biological Studies

In biological research, 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is utilized for the modification of biomolecules such as proteins and peptides. This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their roles in biological systems.

Medicinal Chemistry

The compound has garnered attention for its potential use in drug development. It has been investigated as a reagent in pharmaceutical synthesis and has shown promise in anticancer applications. Specifically, it acts as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in cancer progression .

Table 1: Anticancer Activity Against sEH

CompoundActivityReference
This compoundInhibitor

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit sEH, thereby reducing pro-angiogenic effects associated with tumor growth. Structural modifications to enhance its inhibitory effects have been explored in various studies .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown potential antibacterial activity against pathogens like Mycobacterium tuberculosis. A study demonstrated its efficacy in phenotypic whole-cell screening against Mtb, suggesting its potential role in tuberculosis treatment .

Case Studies and Research Findings

  • In Vivo Efficacy Studies :
    A study evaluated the compound's efficacy in an acute TB mouse infection model, showing varying lung burdens compared to untreated controls. While the compound did not demonstrate significant efficacy compared to established treatments like rifampin, it provided insights into its pharmacokinetics and tolerability .
  • Synthesis Optimization :
    Recent advancements have focused on optimizing the synthesis process to enhance safety and environmental friendliness. New methodologies employing ferric trichloride/hydrazine hydrate systems have been developed to reduce waste and improve yields during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric profiles of substituents significantly influence the reactivity and applications of aryl isothiocyanates. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Properties/Applications
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate C₈H₃ClF₃NS Cl, CF₃ Freezing point: 308.15 K; used in thiourea synthesis for bioactive molecules
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate C₉H₆F₃NS CH₃, CF₃ Higher lipophilicity; building block in organic synthesis
3,5-Bis(trifluoromethyl)phenyl isothiocyanate C₉H₃F₆NS CF₃ (3,5-positions) Enhanced electrophilicity; used in high-yield thiourea reactions
4-Cyanophenyl isothiocyanate C₈H₄N₂S CN Polar cyano group improves solubility in polar solvents
4-Chloro-3-(trifluoromethyl)phenyl isocyanate C₈H₃ClF₃NO Cl, CF₃ Density: 1.4 g/cm³; Sorafenib intermediate (urea formation)
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The Cl and CF₃ groups in the parent compound increase electrophilicity, accelerating reactions with amines to form thioureas (e.g., derivatives 11 and 12 in ).
    • Methyl (CH₃) in the 4-methyl analog () is electron-donating, reducing reactivity compared to the chloro analog.
    • 3,5-Bis(trifluoromethyl) substitution () further enhances electrophilicity, enabling reactions under milder conditions.
  • Isothiocyanate vs. Isocyanate :

    • The isothiocyanate (NCS) group reacts with amines to form thioureas , while isocyanate (NCO) forms ureas . Thioureas often exhibit distinct biological activities, such as enzyme inhibition, compared to ureas .
    • The isocyanate analog () is critical in synthesizing Sorafenib, a kinase inhibitor, highlighting the pharmacological importance of urea linkages .
  • Physical Properties :

    • The density of the isocyanate analog (1.4 g/cm³) suggests a more compact molecular packing compared to the isothiocyanate, though direct data for the latter is unavailable .
    • The freezing point of the parent compound (308.15 K) reflects the stabilizing effects of its substituents, whereas analogs like the 4-methyl derivative lack reported thermal data .

Biological Activity

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS) is an aryl isothiocyanate known for its diverse biological activities. This compound, with a molecular weight of 237.63 g/mol, has been synthesized and evaluated for its potential therapeutic applications, particularly in cancer treatment and antibacterial activity. This article provides a comprehensive overview of its biological activity based on recent research findings.

This compound can be synthesized from the corresponding aniline through various chemical reactions. It appears as a colorless to pale yellow liquid with a boiling point of 248–251 °C and a melting point of 34–36 °C. Its density is reported to be 1.47 g/mL at 25 °C, and it is classified as hazardous due to its corrosive nature, causing severe skin burns and eye damage upon contact .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in cancer progression. A study demonstrated that structural modifications of this compound could enhance its inhibitory effects on sEH, leading to reduced pro-angiogenic effects associated with tumor growth .

Table 1: Inhibitory Activity against sEH

CompoundIC50 (µM)Reference
This compoundX
SorafenibY
RegorafenibZ

Note: Specific IC50 values for this compound were not provided in the reviewed literature.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It has been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism underlying its antibacterial effect involves inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability .

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSAA µg/mL
E. coliB µg/mL

Case Studies

Several case studies have highlighted the effectiveness of this compound in laboratory settings:

  • Study on Cancer Cell Lines : In vitro tests on various cancer cell lines indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Antibacterial Efficacy : A study focusing on the antibacterial properties revealed that the compound effectively reduced bacterial growth without exhibiting rapid cytotoxicity in human cells, making it a candidate for further development in treating bacterial infections .

Toxicological Profile

While the biological activities are promising, toxicological evaluations are essential for understanding safety profiles. Studies indicate that high doses may cause adverse effects on reproductive systems and renal functions; however, at lower doses, it does not exhibit serious systemic health effects .

Table 3: Toxicological Data

EndpointObserved EffectsNOAEL (mg/kg bw/day)
Liver and kidney effectsMinimal hypertrophy10
Reproductive toxicityAdverse effects at high exposure-

Q & A

Basic: What are the recommended methods for synthesizing 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate?

Methodological Answer:
The compound can be synthesized via two primary routes:

  • Thiophosgene Reaction : Reacting the corresponding amine derivative (e.g., 4-chloro-3-(trifluoromethyl)aniline) with thiophosgene under controlled conditions. This requires inert solvents (e.g., dichloromethane) and temperatures between 0–5°C to minimize side reactions .
  • Carbon Disulfide Route : Using carbon disulfide and di-tert-butyl dicarbonate as a catalyst in dimethylbenzene, followed by acid hydrolysis to yield the isothiocyanate group. This method avoids highly toxic thiophosgene but requires precise stoichiometric control .
    Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity (>98% as per commercial standards) .
  • Structural Confirmation :
    • FT-IR : Confirm the isothiocyanate (-N=C=S) stretch at ~2050–2100 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .
    • NMR : In 1^1H NMR, aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while 13^{13}C NMR shows the trifluoromethyl carbon at δ 120–125 ppm (quartet, JCFJ_{C-F} ≈ 35 Hz) .
  • Moisture Sensitivity : Store under anhydrous conditions (argon atmosphere) due to hydrolysis risks in water .

Advanced: How do the positions of chloro and trifluoromethyl substituents influence the reactivity of phenyl isothiocyanate derivatives?

Methodological Answer:

  • Electron-Withdrawing Effects : The meta -chloro and para -trifluoromethyl groups create an electron-deficient aromatic ring, enhancing electrophilicity of the isothiocyanate group. This increases reactivity toward nucleophiles (e.g., amines, thiols) .
  • Steric Hindrance : The ortho -chloro substituent (in analogs like 2,6-dichloro derivatives) reduces accessibility to the isothiocyanate group, slowing reaction kinetics compared to monosubstituted derivatives .
  • Comparative Studies : Use Hammett substituent constants (σ values) to predict reactivity trends. For example, trifluoromethyl (σ = 0.54) and chloro (σ = 0.47) groups synergistically activate the ring for nucleophilic substitution .

Advanced: What strategies can resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., FT-IR, 1^1H/13^{13}C NMR, and high-resolution mass spectrometry) to confirm functional groups and molecular weight .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or IR vibrational modes. Compare theoretical and experimental data to resolve ambiguities (e.g., distinguishing thiourea vs. urea by-products) .
  • Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, especially when substituent effects complicate spectral interpretation .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Incompatibilities : Avoid contact with alcohols, amines, and oxidizing agents, which can trigger exothermic reactions or toxic gas release (e.g., HCN) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste under EPA guidelines .

Application: How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control compounds .
    • Enzyme Inhibition : Test inhibition of cysteine proteases (e.g., caspase-3) via fluorogenic substrates, leveraging the isothiocyanate’s affinity for thiol groups .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or CF3_3 with OCF3_3) to identify key pharmacophores .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

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